molecular formula C18H27N3O B5643857 (3R*,4S*)-4-propyl-1-(2-pyrrolidin-1-ylbenzoyl)pyrrolidin-3-amine

(3R*,4S*)-4-propyl-1-(2-pyrrolidin-1-ylbenzoyl)pyrrolidin-3-amine

Cat. No. B5643857
M. Wt: 301.4 g/mol
InChI Key: CVLWNIJYHHVVMA-HOCLYGCPSA-N
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Description

Synthesis Analysis

The synthesis of complex organic molecules like "(3R*,4S*)-4-propyl-1-(2-pyrrolidin-1-ylbenzoyl)pyrrolidin-3-amine" often involves multi-step chemical reactions, starting from simpler precursors. Techniques such as 1,3-dipolar cycloaddition, which has been utilized for the synthesis of related compounds such as (3R,4R)-4-(hydroxymethyl)pyrrolidin-3-ol, highlight the importance of asymmetric reactions and stereoselective catalysts in obtaining the desired stereochemistry (Kotian, Lin, El-Kattan, Chand, 2005).

Molecular Structure Analysis

The molecular structure of compounds like "(3R*,4S*)-4-propyl-1-(2-pyrrolidin-1-ylbenzoyl)pyrrolidin-3-amine" is characterized by the arrangement of atoms and the stereochemistry that impacts their physical and chemical properties. Techniques such as X-ray crystallography, NMR spectroscopy, and Hirshfeld surface analysis are instrumental in elucidating these structures. For instance, studies have provided insights into non-covalent interactions within molecules through vibrational spectra and single crystal X-ray diffraction, highlighting the role of hydrogen bonding, van der Waals interactions, and other intramolecular forces (Zhang, Huang, Qiao, Zhang, Cao, Ding, Hang, Qin, Song, 2018).

properties

IUPAC Name

[(3R,4S)-3-amino-4-propylpyrrolidin-1-yl]-(2-pyrrolidin-1-ylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N3O/c1-2-7-14-12-21(13-16(14)19)18(22)15-8-3-4-9-17(15)20-10-5-6-11-20/h3-4,8-9,14,16H,2,5-7,10-13,19H2,1H3/t14-,16-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVLWNIJYHHVVMA-HOCLYGCPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1CN(CC1N)C(=O)C2=CC=CC=C2N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC[C@H]1CN(C[C@@H]1N)C(=O)C2=CC=CC=C2N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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